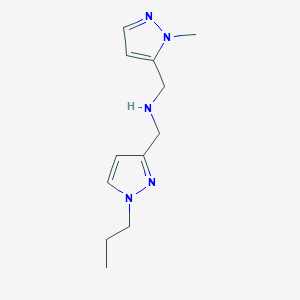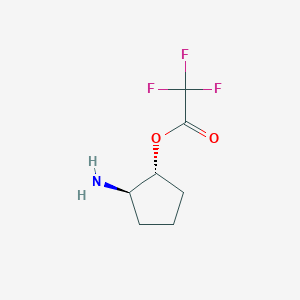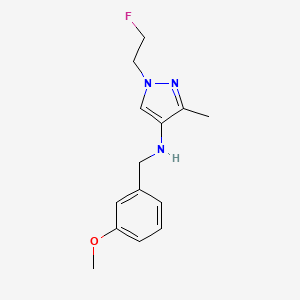![molecular formula C12H17BrO B15051269 [(3-Bromo-2,2-dimethylpropoxy)methyl]benzene](/img/structure/B15051269.png)
[(3-Bromo-2,2-dimethylpropoxy)methyl]benzene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
[(3-Bromo-2,2-dimethylpropoxy)methyl]benzene is an organic compound with the molecular formula C12H17BrO and a molecular weight of 257.17 g/mol . This compound is characterized by a benzene ring substituted with a 3-bromo-2,2-dimethylpropoxy group. It is primarily used in research and industrial applications due to its unique chemical properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of [(3-Bromo-2,2-dimethylpropoxy)methyl]benzene typically involves the reaction of 3-bromo-2,2-dimethylpropanol with benzyl chloride in the presence of a base such as potassium carbonate. The reaction is carried out under reflux conditions to facilitate the formation of the desired product .
Industrial Production Methods
In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound .
Análisis De Reacciones Químicas
Types of Reactions
[(3-Bromo-2,2-dimethylpropoxy)methyl]benzene undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as hydroxide or amine groups.
Oxidation Reactions: The compound can be oxidized to form corresponding alcohols or ketones.
Reduction Reactions: The bromine atom can be reduced to form the corresponding hydrocarbon.
Common Reagents and Conditions
Substitution: Sodium hydroxide or ammonia in aqueous or alcoholic solutions.
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst.
Major Products Formed
Substitution: Formation of alcohols or amines.
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of hydrocarbons.
Aplicaciones Científicas De Investigación
[(3-Bromo-2,2-dimethylpropoxy)methyl]benzene is utilized in various scientific research applications, including:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Employed in the study of biochemical pathways and enzyme interactions.
Medicine: Investigated for potential therapeutic applications due to its unique chemical properties.
Industry: Used in the production of specialty chemicals and materials
Mecanismo De Acción
The mechanism of action of [(3-Bromo-2,2-dimethylpropoxy)methyl]benzene involves its interaction with specific molecular targets. The bromine atom can participate in electrophilic substitution reactions, while the benzene ring can undergo various aromatic substitution reactions. These interactions can modulate biochemical pathways and affect cellular functions .
Comparación Con Compuestos Similares
[(3-Bromo-2,2-dimethylpropoxy)methyl]benzene can be compared with similar compounds such as:
[(3-Bromo-2-methylpropoxy)methyl]benzene: Similar structure but with a methyl group instead of a dimethyl group.
[(3-Chloro-2,2-dimethylpropoxy)methyl]benzene: Similar structure but with a chlorine atom instead of a bromine atom.
[(3-Bromo-2,2-dimethylpropoxy)methyl]toluene: Similar structure but with a toluene ring instead of a benzene ring.
Propiedades
Fórmula molecular |
C12H17BrO |
|---|---|
Peso molecular |
257.17 g/mol |
Nombre IUPAC |
(3-bromo-2,2-dimethylpropoxy)methylbenzene |
InChI |
InChI=1S/C12H17BrO/c1-12(2,9-13)10-14-8-11-6-4-3-5-7-11/h3-7H,8-10H2,1-2H3 |
Clave InChI |
MWIZCBREQFCQEF-UHFFFAOYSA-N |
SMILES canónico |
CC(C)(COCC1=CC=CC=C1)CBr |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![1-propyl-N-{[1-(2,2,2-trifluoroethyl)-1H-pyrazol-4-yl]methyl}-1H-pyrazol-4-amine](/img/structure/B15051188.png)
![(6S,7S,7aS)-7-ethyl-6-fluoro-3,3-dimethyl-hexahydropyrrolo[1,2-c][1,3]oxazol-5-one](/img/structure/B15051190.png)
![[(1-methyl-1H-pyrazol-4-yl)methyl][2-(morpholin-4-yl)ethyl]amine](/img/structure/B15051192.png)
![[(1,3-dimethyl-1H-pyrazol-5-yl)methyl][2-(morpholin-4-yl)ethyl]amine](/img/structure/B15051205.png)
![1,5-Dimethyl-N-{[1-methyl-3-(trifluoromethyl)-1H-pyrazol-5-YL]methyl}-1H-pyrazol-4-amine](/img/structure/B15051211.png)



![tert-Butyl 5-(2-methoxyacetyl)-6-methylhexahydropyrrolo[3,4-b]pyrrole-1(2H)-carboxylate](/img/structure/B15051237.png)




